molecular formula C33H59NO4 B1584955 Didodecyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate CAS No. 36265-41-5

Didodecyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate

Cat. No.: B1584955
CAS No.: 36265-41-5
M. Wt: 533.8 g/mol
InChI Key: VEUDMQNHACTHAL-UHFFFAOYSA-N
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Description

Didodecyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate (CAS: 36265-41-5; molecular formula: C₃₃H₅₉NO₄; molecular weight: 533.84 g/mol) is a 1,4-dihydropyridine (DHP) derivative characterized by two dodecyl ester groups at positions 3 and 5 of the pyridine ring . Industrially, it serves as a thermal stabilizer for polyvinyl chloride (PVC) due to its ability to scavenge hydrochloric acid generated during PVC degradation . Key physical properties include a melting point of 93–96°C, a boiling point of 603.3°C, and a high lipophilicity (logP: 9.78), which enhances its compatibility with polymer matrices . The compound is synthesized via the Hantzsch reaction, involving transesterification of n-alkanol (C₁₂–C₁₄) with methyl acetoacetate, formaldehyde, and ammonia . Industrial-grade purity (≥97%) and stability under recommended storage conditions make it suitable for large-scale applications .

Properties

IUPAC Name

didodecyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H59NO4/c1-5-7-9-11-13-15-17-19-21-23-25-37-32(35)30-27-31(29(4)34-28(30)3)33(36)38-26-24-22-20-18-16-14-12-10-8-6-2/h34H,5-27H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUDMQNHACTHAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=C(NC(=C(C1)C(=O)OCCCCCCCCCCCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H59NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00189804
Record name Didodecyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
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Molecular Weight

533.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

36265-41-5
Record name 3,5-Didodecyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
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Record name Didodecyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
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Record name Didodecyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
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Record name Didodecyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
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Preparation Methods

General Synthetic Route

The synthesis of didodecyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate typically follows a Hantzsch-type dihydropyridine synthesis, involving condensation reactions between appropriate β-ketoesters, aldehydes, and ammonia or ammonium salts.

The key starting materials are:

The process proceeds in two main stages:

Stage Reactants & Conditions Description
1 1-Dodecanol + Methyl 3-oxobutanoate at 160 °C Formation of dodecyl acetoacetate ester intermediate
2 Intermediate + Formalin + Ammonium acetate in methanol, reflux, with lithium hydroxide monohydrate catalyst Cyclization and formation of the dihydropyridine ring

The overall yield reported is approximately 92.1%, indicating an efficient synthetic process.

Detailed Reaction Steps

  • Esterification of 1-Dodecanol with Methyl Acetoacetate

    • The long-chain alcohol reacts with methyl acetoacetate under heating (~160 °C) to produce dodecyl acetoacetate ester. This step ensures the introduction of the dodecyl side chains essential for the final compound's properties.
  • Hantzsch Dihydropyridine Synthesis

    • The dodecyl acetoacetate ester is then reacted with formalin and ammonium acetate in methanol under reflux conditions.
    • Lithium hydroxide monohydrate serves as a catalyst to facilitate cyclization and ring closure, forming the 1,4-dihydropyridine core with 2,6-dimethyl substitution and 3,5-dicarboxylate ester groups.
  • Purification

    • After completion, the product is isolated, typically by crystallization or solvent extraction, yielding a light yellow-green powder with high purity (≥97%).

Alternative Synthetic Insights

Although the primary method involves the above steps, related synthetic strategies for dihydropyridine derivatives reported in patent literature suggest variations in alkyl chain lengths and substituents on the pyridine ring can be introduced by modifying starting materials such as:

  • Using different alkyl esters of acetoacetic acid
  • Employing substituted aldehydes (e.g., nitrobenzaldehyde derivatives) for 4-aryl substitutions

However, for this compound, the didodecyl ester groups are specifically introduced via esterification of 1-dodecanol with acetoacetate derivatives.

Summary Table of Preparation Parameters

Parameter Details
Starting Materials 1-Dodecanol, Methyl acetoacetate, Formalin, Ammonium acetate
Catalyst Lithium hydroxide monohydrate
Solvent Methanol
Temperature 160 °C (esterification); Reflux (cyclization)
Reaction Time Not explicitly specified; typical reflux times range from 2–6 hours
Yield ~92.1%
Product Purity ≥97%
Physical Form Light yellow-green powder

Research Findings and Notes

  • The synthesis is robust and scalable, with high yield and purity, suitable for pharmaceutical intermediate production.
  • The use of lithium hydroxide monohydrate catalysis improves cyclization efficiency.
  • The didodecyl ester groups impart hydrophobicity and stability to the molecule, which is critical for its application as a stabilizer and intermediate.
  • Safety precautions include handling under controlled temperature and avoiding moisture and sunlight exposure, as the compound is sensitive to degradation under such conditions.

Chemical Reactions Analysis

Didodecyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

1. Pharmaceutical Intermediate
DHP serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows it to participate in reactions that lead to the formation of biologically active compounds. For instance, it is utilized in the production of antihypertensive agents and other therapeutic drugs due to its ability to modify biological activity through structural changes.

2. Stabilizer in Drug Formulations
DHP acts as a stabilizer in drug formulations, enhancing the stability and bioavailability of active ingredients. This application is crucial in the development of long-lasting medications that require stable formulations over time.

Material Science Applications

1. Polymer Additive
In materials science, DHP is used as an additive in polymer formulations. Its incorporation improves the mechanical properties and thermal stability of polymers, making them suitable for high-performance applications such as automotive and aerospace components.

2. Coatings and Sealants
DHP's hydrophobic characteristics make it an excellent candidate for use in coatings and sealants. It can enhance water resistance and durability, which are critical properties for protective coatings used in construction and automotive industries.

Case Studies

Study Application Findings
Pharmaceutical Development Synthesis of Antihypertensive AgentsDHP was successfully used as an intermediate, leading to compounds with improved efficacy and reduced side effects .
Polymer Engineering Enhancement of Polymer PropertiesResearch demonstrated that adding DHP increased tensile strength and thermal stability by 25% compared to control samples .
Coating Formulations Development of Water-Resistant CoatingsA study found that coatings incorporating DHP exhibited significantly improved water resistance and longevity under environmental stress tests .

Safety Considerations

While DHP is generally considered safe for handling, it is essential to follow appropriate safety protocols due to its classification under GHS as a substance requiring caution (GHS09). Proper storage conditions should be maintained to avoid degradation or hazardous reactions.

Mechanism of Action

The mechanism of action of Didodecyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate involves its role as a hydrogen source in various chemical reactions. It participates in organocatalytic reductive amination and conjugate reduction reactions . The compound interacts with molecular targets and pathways involved in these reactions, facilitating the transfer of hydrogen atoms to the substrates.

Comparison with Similar Compounds

Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate

  • Structure: Ethyl ester groups at positions 3 and 5 (CAS: 1149-23-1; molecular formula: C₁₃H₁₉NO₄; molecular weight: 280.3 g/mol) .
  • Applications: Mimics NADH in enzymatic studies due to structural similarity . Serves as a hydrogen donor in organocatalytic reductive amination and conjugate reduction reactions .
  • Properties : Lower molecular weight and logP (~3.0) compared to didodecyl DHP, enhancing solubility in polar solvents .

Dimethyl 1,4-dihydro-4-(4-methoxyphenyl)-2,6-dimethylpyridine-3,5-dicarboxylate

  • Structure: Methoxy-substituted aryl group at position 4 (CAS: N/A; molecular formula: C₁₈H₂₁NO₅) .
  • Applications : Exhibits vasodilatory, antihypertensive, and antidiabetic activities, typical of pharmaceutical DHPs .
  • Properties : Aromatic substitution enhances π-π interactions with biological targets, improving receptor binding .

4-(4-(Dimethylamino)phenyl)-2,6-dimethyl-N³,N⁵-bis(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxamide (6o)

  • Structure : Amide groups replace ester functionalities (molecular formula: C₂₉H₂₈N₆O₆; molecular weight: 556.58 g/mol) .
  • Applications: Demonstrates antitrypanosomal and antitubercular activities due to nitro and amide groups, which enhance hydrogen bonding with microbial enzymes .
  • Properties : Amide groups increase polarity (PSA: 141.6 Ų) compared to ester derivatives, improving aqueous solubility for drug delivery .

Physicochemical and Functional Comparisons

Compound Molecular Formula Molecular Weight (g/mol) logP Melting Point (°C) Key Applications
Didodecyl DHP (CAS 36265-41-5) C₃₃H₅₉NO₄ 533.84 9.78 93–96 PVC stabilizer
Diethyl DHP (CAS 1149-23-1) C₁₃H₁₉NO₄ 280.3 ~3.0 Not reported NADH mimic, catalytic hydrogen donor
Dimethyl-aryl DHP (CAS N/A) C₁₈H₂₁NO₅ 331.36 ~2.5 Not reported Antihypertensive agent
Amide-substituted DHP (6o) C₂₉H₂₈N₆O₆ 556.58 ~1.2 Not reported Antitrypanosomal/antitubercular drug

Biological Activity

Didodecyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate (DHP) is a compound of considerable interest in the field of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential applications based on a review of current literature and research findings.

  • Molecular Formula : C33H59NO4
  • Molecular Weight : 533.83 g/mol
  • CAS Number : 36265-41-5
  • Melting Point : 93-94 °C
  • Boiling Point : 603.3 °C (predicted)
  • Density : 0.954 g/cm³ (predicted)
  • LogP : 11.85

DHP is characterized as a light yellow-green powder with a purity of over 97%. It is soluble in organic solvents and has been noted for its stability under various conditions .

DHP acts primarily through its role as a pharmaceutical intermediate, influencing various biological pathways. Its structure allows it to interact with cellular receptors and enzymes, particularly in metabolic processes. The compound has shown promise as an inhibitor of specific enzymes, including α-glucosidase, which is crucial for carbohydrate metabolism.

Case Studies and Research Findings

  • α-Glucosidase Inhibition :
    • A study synthesized a series of diethyl derivatives of 1,4-dihydropyridine and evaluated their inhibitory effects on yeast α-glucosidase. DHP demonstrated significant inhibition, suggesting potential applications in managing diabetes by regulating blood sugar levels .
  • Antioxidant Properties :
    • Research indicates that DHP exhibits antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases. The compound's ability to scavenge free radicals was assessed using various in vitro assays .
  • Antimicrobial Activity :
    • Preliminary studies have shown that DHP possesses antimicrobial properties against certain bacterial strains. This activity may be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic processes .

Applications

Given its biological activities, DHP can be utilized in various fields:

  • Pharmaceuticals : As an intermediate in drug synthesis for diabetes management and antioxidant formulations.
  • Food Industry : Potential use as a preservative due to its antimicrobial properties.
  • Cosmetics : Incorporation into formulations aimed at reducing oxidative stress on the skin.

Summary of Research Findings

Study FocusFindingsReference
α-Glucosidase InhibitionSignificant inhibition observed
Antioxidant ActivityEffective free radical scavenger
Antimicrobial ActivityInhibitory effects on bacterial strains

Q & A

Q. What are the established synthetic routes for didodecyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, and what reagents/conditions are critical?

Methodological Answer: The compound is synthesized via the Hantzsch reaction , a multicomponent condensation involving 1-dodecanol, methyl acetoacetate, ammonia, and formaldehyde. Key steps include:

  • Transesterification : Conversion of methyl acetoacetate to the dodecyl ester using 1-dodecanol under reflux conditions .
  • Cyclization : Formation of the 1,4-dihydropyridine ring using ammonium acetate as a nitrogen source .

Q. Table 1: Synthetic Parameters and Yields

MethodReagents/ConditionsYieldSource
Hantzsch Synthesis1-Dodecanol, methyl acetoacetate, NH₃, 80°C~78%
Green Chemistry ApproachEthyl acetoacetate, aldehydes, ammonium salts, solvent-free>85%

Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?

Methodological Answer: Use a combination of spectroscopic and chromatographic methods:

  • NMR : Confirm substitution patterns (e.g., methyl and dodecyl groups) .
  • HPLC : Assess purity (>97% as per industrial standards) .
  • Mass Spectrometry : Verify molecular weight (533.8 g/mol) .
  • X-ray Crystallography : Resolve crystal structure for absolute configuration .

Q. Table 2: Key Analytical Data

PropertyValue/TechniqueSource
Melting Point93–96°C (ethanol recrystallization)
Molecular Weight533.8 g/mol (ESI-MS)

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Dust Control : Use fume hoods and avoid aerosol formation due to respiratory hazards .
  • Storage : Keep in airtight containers at 4°C to prevent degradation .
  • PPE : Wear gloves, lab coats, and eye protection; avoid skin contact .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield or reduce byproducts?

Methodological Answer:

  • Design of Experiments (DOE) : Vary temperature (60–100°C), catalyst load (e.g., Lewis acids), and solvent polarity .
  • Green Chemistry : Replace traditional solvents with ionic liquids or use microwave-assisted synthesis for faster reaction times .

Q. Table 3: Optimization Strategies

ParameterImpact on YieldSource
Microwave HeatingReduces reaction time by 50%
Solvent-Free ConditionsIncreases yield to >90%

Q. How does thermal stability impact its application in polymer science (e.g., as a PVC stabilizer)?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset (~318°C) .
  • DSC : Identify phase transitions and compatibility with polymer matrices .
  • Hazard Mitigation : Avoid heating above 130°C to prevent toxic NOx emissions .

Q. What mechanistic role does this compound play in biological systems (e.g., NADH mimicry)?

Methodological Answer:

  • Electrochemical Studies : Measure redox potential to compare with NADH .
  • Anticancer Assays : Evaluate cytotoxicity via MTT tests (IC₅₀ values) .

Q. Table 4: Biological Activity Data

ApplicationObserved EffectSource
NADH MimicryRedox activity in enzymatic assays
Anticancer PotentialModerate activity against HeLa cells

Q. How can discrepancies in reported purity values (e.g., 97% vs. lower grades) be resolved?

Methodological Answer:

  • Cross-Validation : Use HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (%C, %H, %N) .
  • Batch Analysis : Compare multiple industrial lots to identify supplier variability .

Q. How to address contradictions in structural data from computational vs. experimental methods?

Methodological Answer:

  • X-ray vs. DFT : Overlay experimental crystallographic data (bond lengths, angles) with density functional theory (DFT) calculations to validate accuracy .
  • Dynamic NMR : Resolve conformational flexibility in solution vs. solid state .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Didodecyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Didodecyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate

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